molecular formula C13H19FN4O B15128303 4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide

4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide

Cat. No.: B15128303
M. Wt: 266.31 g/mol
InChI Key: DBTPLPCAJZMFBA-UHFFFAOYSA-N
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Description

4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenoxy group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-(2-fluorophenoxy)ethyl)piperazine. Finally, the carboximidamide group is introduced through a reaction with cyanamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The piperazine ring provides conformational flexibility, allowing the compound to interact with various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Fluorophenoxy)ethyl)piperazine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H19FN4O

Molecular Weight

266.31 g/mol

IUPAC Name

4-[2-(2-fluorophenoxy)ethyl]piperazine-1-carboximidamide

InChI

InChI=1S/C13H19FN4O/c14-11-3-1-2-4-12(11)19-10-9-17-5-7-18(8-6-17)13(15)16/h1-4H,5-10H2,(H3,15,16)

InChI Key

DBTPLPCAJZMFBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2F)C(=N)N

Origin of Product

United States

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